1-(3,5-Dimethylisoxazol-4-yl)butan-2-one is a chemical compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The systematic name reflects its molecular structure, which includes a butanone moiety and a 3,5-dimethylisoxazole substituent.
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one is classified as an organic compound and falls under the category of ketones due to the presence of a carbonyl group (C=O) within its structure. Its specific classification as an isoxazole derivative highlights its relevance in medicinal chemistry, particularly in drug development.
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one can be achieved through several methods, primarily focusing on the formation of the isoxazole ring followed by the introduction of the butanone group.
A common synthetic route involves:
The molecular formula for 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one is .
The structure features:
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one participates in various chemical reactions typical for ketones and heterocycles.
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yield and selectivity.
The mechanism of action for 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one relates primarily to its interaction with biological targets.
Studies have indicated that derivatives of 3,5-dimethylisoxazole exhibit significant biological activities including antimicrobial and anti-inflammatory effects .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structural integrity and purity .
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one has several scientific applications:
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one represents a structurally distinctive compound at the intersection of heterocyclic chemistry and bioactive molecule design. Its core structure integrates two pharmacologically significant units: the 3,5-dimethylisoxazole heterocycle and the butan-2-one ketone chain. This molecular architecture positions it as a valuable synthetic intermediate and a potential precursor for developing compounds with tailored biological activities. The 3,5-dimethylisoxazole moiety is recognized for its role as a bioisostere in medicinal chemistry, particularly in mimicking acetylated lysine residues for epigenetic targets, while the butan-2-one chain provides synthetic versatility through its carbonyl functionality and aliphatic spacer. This combination creates a scaffold amenable to further chemical derivatization, enabling exploration of structure-activity relationships in drug discovery contexts, particularly for inhibitors targeting bromodomain-containing proteins or antimicrobial agents.
Isoxazole derivatives constitute a critical class of five-membered heterocyclic compounds characterized by an oxygen atom at position 1 and a nitrogen atom at position 3. Their synthetic versatility and broad spectrum of biological activities have cemented their importance in modern organic and medicinal chemistry. The isoxazole ring system serves as a privileged scaffold in drug discovery, forming the core structure of numerous clinically relevant agents across therapeutic areas. Examples include the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and the anxiolytic drug isoxazole derivatives resembling AMPA receptor agonists [3] [9]. This heterocycle's significance stems from several key attributes: metabolic stability imparted by the N-O bond, the ability to participate in hydrogen bonding via the nitrogen atom, and the synthetic accessibility through [3+2] cycloaddition reactions between alkynes and nitrile oxides.
Table 1: Biologically Active Isoxazole Derivatives in Therapeutics
Compound | Therapeutic Category | Key Structural Feature |
---|---|---|
Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) | 4-(4-Methylphenyl)-3-phenylisoxazol-5-yl benzenesulfonamide |
Leflunomide | Antirheumatic | 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide |
Mubritinib | Tyrosine Kinase Inhibitor (Anticancer) | Isoxazole-linked quinoline derivative |
AMPA Receptor Agonist | Neuropharmacological Agent | Structural similarity to 3,5-dimethylisoxazol-4-yl acetic acid derivatives |
The synthetic flexibility of the isoxazole ring allows for extensive structural modifications at positions 3, 4, and 5, enabling medicinal chemists to fine-tune physicochemical properties and biological activities. This adaptability has led to isoxazole-containing compounds demonstrating antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral effects [9]. The 4-position substitution, as exemplified in 1-(3,5-dimethylisoxazol-4-yl)butan-2-one, is particularly significant as it permits the attachment of diverse functional groups while maintaining the heterocycle's electronic characteristics. Recent research highlights the continued exploration of novel isoxazole derivatives, with several candidates in preclinical and clinical development stages for oncology, immunology, and infectious diseases [3] [6].
The 3,5-dimethylisoxazole moiety represents a structurally optimized heterocyclic system with distinctive electronic and steric properties that underpin its biological relevance. The methyl groups at positions 3 and 5 confer enhanced lipophilicity and metabolic stability compared to unsubstituted isoxazole, while minimally increasing molecular weight. Crucially, this substitution pattern creates a pseudo-aromatic system where the nitrogen atom can engage in hydrogen bonding as an acceptor, but cannot donate hydrogen bonds due to the absence of N-H functionality. This electronic configuration allows it to effectively mimic acetylated lysine (KAc) residues, a property exploited in the design of bromodomain inhibitors [1] [6] [7].
Crystallographic studies of protein-ligand complexes reveal that the 3,5-dimethylisoxazole moiety binds within the KAc recognition pocket of bromodomains through a conserved hydrogen-bonding network. Specifically, the isoxazole nitrogen forms a critical hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4), while the 4-position substituent extends into adjacent hydrophobic regions. The 5-methyl group often engages in van der Waals interactions with a hydrophobic shelf formed by conserved tryptophan and phenylalanine residues (e.g., the "WPF shelf" composed of Trp81, Pro82, and Phe83 in BRD4) [6] [7]. This binding paradigm is exemplified by potent BRD4 inhibitors where the 3,5-dimethylisoxazole serves as the acetyl-lysine mimetic anchor:
Table 2: Structural Role of 3,5-Dimethylisoxazole in BRD4 Inhibitors
Compound | BRD4 IC₅₀ | Key Protein Interactions | Biological Activity |
---|---|---|---|
JQ1 | ~77 nM | Isoxazole N-Asn140 H-bond; tert-butyl group in WPF shelf | Antiproliferative in leukemia |
DDT26 | 237 nM | Dimethylisoxazole-Asn140 H-bond; water-mediated H-bond | Anti-breast cancer (TNBC) |
Compound 22 | <2.1 nM | Bivalent binding via two dimethylisoxazole moieties | Antitumor in colorectal cancer |
Beyond bromodomain targeting, the 3,5-dimethylisoxazole moiety contributes to diverse biological activities through its effects on molecular recognition. In antimicrobial agents, this heterocycle enhances membrane permeability and provides resistance to enzymatic degradation [3] [9]. In immunosuppressive compounds like MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), the dimethylisoxazole component facilitates interactions with immune cell signaling proteins, modulating TNF-α production and lymphocyte proliferation [4]. The moiety's balanced lipophilicity (LogP ~1.2-1.5) and low polar surface area (~30 Ų) also contribute to favorable pharmacokinetic properties, enhancing cellular permeability while maintaining sufficient solubility for biological activity.
The butan-2-one chain in 1-(3,5-dimethylisoxazol-4-yl)butan-2-one serves multiple critical functions in molecular design and synthetic applications. As a β-ketone with a four-carbon chain, it provides a flexible aliphatic spacer that positions the ketone carbonyl at an optimal distance from the isoxazole core. This spatial arrangement enables diverse chemical transformations at the carbonyl group, making it a versatile synthetic handle for constructing complex molecules. The ketone functionality undergoes nucleophilic addition reactions with organometallic reagents, condensation with nitrogen nucleophiles to form imines and hydrazones, and reduction to secondary alcohols, providing access to structurally diverse derivatives [4] [9].
In bioactive compound design, the butan-2-one linker balances conformational flexibility and molecular extension. The three methylene groups provide sufficient length to span interaction sites in protein binding pockets without introducing excessive rotatable bonds that might decrease binding entropy. For instance, in bivalent BRD4 inhibitors like AZD5153, similar alkyl ketone chains connect two pharmacophores, enabling simultaneous engagement of both bromodomains [7]. The carbonyl oxygen can participate in hydrogen bonding with protein residues or coordinate with metal ions in enzyme active sites, while the aliphatic chain engages in hydrophobic interactions. This dual character enhances binding affinity and selectivity in target engagement.
Table 3: Synthetic Applications of Butan-2-one Derivatives in Isoxazole Chemistry
Reaction Type | Reagents/Conditions | Products Formed | Biological Significance |
---|---|---|---|
Nucleophilic Addition | Grignard reagents, anhydrous conditions | Tertiary alcohols | Enhanced lipophilicity for CNS penetration |
Condensation | Hydrazines, acid catalysis | Hydrazones (e.g., carbohydrazide derivatives MM1-MM10) | Immunosuppressive agents [4] |
Reduction | NaBH₄, LiAlH₄ | Secondary alcohols | Metabolic intermediates or prodrugs |
Heterocyclization | NH₂-NH₂, NH₂-OH derivatives | Pyrazoles, isoxazolines | Antimicrobial and anticancer scaffolds |
The butan-2-one moiety also influences physicochemical properties critical for drug-likeness. Compared to shorter carbonyl chains (e.g., acetyl derivatives), butan-2-one offers reduced electrophilicity at the carbonyl carbon, potentially decreasing nonspecific reactivity and off-target effects. The additional methylene groups moderately increase lipophilicity (calculated ΔLogP +0.5-0.7 compared to acetyl), improving membrane permeability while maintaining water solubility through the ketone's hydrogen-bond accepting capability. This balance is evident in compounds like 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, where ketone-containing linkers optimize cellular potency against breast cancer cell lines [6]. Furthermore, the prochiral nature of the ketone carbon enables the synthesis of enantiomerically pure derivatives through asymmetric reduction or chiral auxiliary approaches, critical for targeting stereospecific binding sites in biological systems.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1